1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine

Description

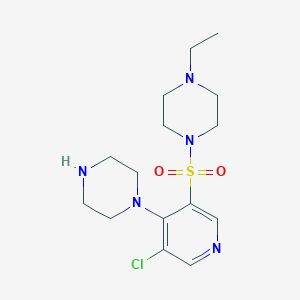

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine (CAS: 1352497-41-6) is a pyridine-sulfonyl-piperazine derivative. Its structure comprises a 5-chloro-4-(piperazin-1-yl)pyridine core linked via a sulfonyl group to a 4-ethylpiperazine moiety (Figure 1). Piperazine derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including enzymes and receptors . These compounds are associated with therapeutic applications such as antifungal, antipsychotic, and antitumor activities .

Properties

Molecular Formula |

C15H24ClN5O2S |

|---|---|

Molecular Weight |

373.9 g/mol |

IUPAC Name |

1-(5-chloro-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-ethylpiperazine |

InChI |

InChI=1S/C15H24ClN5O2S/c1-2-19-7-9-21(10-8-19)24(22,23)14-12-18-11-13(16)15(14)20-5-3-17-4-6-20/h11-12,17H,2-10H2,1H3 |

InChI Key |

RGBRHEXAIDZYPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

Introduction of the piperazine moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyridine ring.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.

Ethylation: The final step involves the ethylation of the piperazine ring using ethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or sulfonyl positions.

Scientific Research Applications

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is a chemical compound with the molecular formula and a molecular weight of 373.9 g/mol . It features a complex structure that includes a sulfonyl group attached to a piperazine derivative. This compound is of interest in medicinal chemistry for the development of therapeutic agents.

Chemical Properties and Reactivity

The chemical reactivity of this compound involves nucleophilic substitutions and electrophilic additions, due to the presence of the sulfonyl group and the piperazine moiety.

Potential Applications in Medicinal Chemistry

this compound has several potential applications in medicinal chemistry:

- Development of therapeutic agents

- Targeting various biological pathways

- Binding affinity to biological targets

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine | Contains a chlorophenyl group | Often used in studies related to psychopharmacology |

| 1-(2-Pyridyl)piperazine | Features a pyridine ring | Known for interactions with serotonin receptors |

| 4-(Piperazin-1-yloxy)phenol | Includes a phenolic hydroxyl group | Exhibits antioxidant properties |

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

a. 1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine (CAS: 1352497-41-6)

This analogue replaces the ethyl group with a methyl substituent. While both compounds share identical pyridine-piperazine cores, the methyl group reduces steric bulk and lipophilicity. Such differences may influence pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration .

b. 1-((6-Chloropyridin-3-yl)sulfonyl)-4-methylpiperazine (CAS: 64614-53-5) This compound features a 6-chloropyridine ring instead of 5-chloro-4-piperazinylpyridine.

Table 1: Structural Comparison of Key Analogues

*Calculated using average atomic masses.

Piperazine Derivatives with Heterocyclic Modifications

a. UDO and UDD () These pyridine-piperazine derivatives, (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD), are non-azolic CYP51 inhibitors effective against Trypanosoma cruzi. Unlike the target compound, UDO/UDD feature trifluoromethylphenyl groups, which enhance metabolic stability and target binding through hydrophobic interactions .

b. 1-(3-Chloro-2-methylphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine (CAS: 942358-22-7) This compound replaces the ethylpiperazine group with a pyrrolidinylsulfonyl moiety.

Sulfonyl-Linked Piperazines in Drug Discovery

describes multiple arylpiperazine sulfonates, such as 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine. These compounds highlight the versatility of sulfonyl linkers in attaching diverse pharmacophores. For example, the 2-chloropyridine carbonyl group in this analogue may engage in π-π stacking interactions absent in the target compound .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for arylpiperazine derivatives, such as coupling reactions or sulfonylation (e.g., as seen in –9) .

- The ethyl group may improve bioavailability compared to methyl analogues .

- Structural Optimization : Substitutions on the pyridine ring (e.g., 5-chloro vs. 6-chloro) and terminal piperazine (e.g., ethyl vs. trifluoromethyl) offer avenues for tuning potency and selectivity .

Biological Activity

1-((5-Chloro-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is a complex chemical compound with significant potential in medicinal chemistry. Its unique structure, which includes a sulfonyl group and piperazine moieties, positions it as a candidate for various therapeutic applications. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula: C₁₅H₂₄ClN₅O₂S

- Molecular Weight: 373.9 g/mol

- Structure: The compound features a piperazine ring attached to a pyridine sulfonamide, which enhances its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound demonstrate significant antimicrobial properties. For instance:

- Antibacterial Activity: It has shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis .

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated in several studies:

- Cell Proliferation Inhibition: In vitro assays indicated that it inhibits cell proliferation in various cancer cell lines, suggesting its role as a potential anticancer agent .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Protein Synthesis Inhibition: Similar compounds have been noted for their ability to inhibit protein synthesis, leading to bactericidal effects .

- Quorum Sensing Inhibition: It has been observed that the compound may interfere with bacterial communication systems, thereby reducing biofilm formation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

- Formation of the Sulfonamide Linkage: The initial step includes the reaction of piperazine derivatives with sulfonyl chlorides.

- Pyridine Ring Substitution: Subsequent reactions involve the introduction of the chloro-pyridine moiety to form the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.